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molecular formula C6H6BrNO3S B8504430 (5-bromopyridin-3-yl) methanesulfonate

(5-bromopyridin-3-yl) methanesulfonate

Cat. No. B8504430
M. Wt: 252.09 g/mol
InChI Key: YOJQSUCORITJSU-UHFFFAOYSA-N
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Patent
US09242963B2

Procedure details

A flask is charged with 5-bromo-pyridin-3-ol (0.200 g, 1.126 mmol), potassium carbonate (0.212 g, 1.487 mmol) and acetone (3 mL). Methanesulfonyl chloride (0.143 g, 1.239 mmol) is then added dropwise. After 2 h, an other portion of methanesulfonyl chloride (0.071 g, 0.61 mmol) is added. After overnight stirring, the suspension is concentrated, diluted with ethyl acetate and filtered through a pad of silica gel. The filtrate is concentrated in vacuo to give a residue, which is purified by silica gel flash chromatography (heptane-ethyl acetate, 4:1 to 7:3) to give a mixture of product and starting material. The fractions are combined, washed three times with saturated aqueous sodium bicarbonate and dried over MgSO4. Concentration in vacuo gives methanesulfonic acid 5-bromo-pyridin-3-yl ester as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 3.25 (s, 3H), 7.86 (m, 1H), 8.52 (d, J=2.3 Hz, 1H), 8.67 (d, J=1.8 Hz, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.212 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.143 g
Type
reactant
Reaction Step Two
Quantity
0.071 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:15][S:16](Cl)(=[O:18])=[O:17]>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([O:8][S:16]([CH3:15])(=[O:18])=[O:17])[CH:5]=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)O
Name
Quantity
0.212 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.143 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0.071 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After overnight stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the suspension is concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
is purified by silica gel flash chromatography (heptane-ethyl acetate, 4:1 to 7:3)
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a mixture of product
WASH
Type
WASH
Details
washed three times with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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